Bienvenue dans la boutique en ligne BenchChem!

(R)-1,3-dibenzylpiperazine

Carbonic Anhydrase Inhibition Enantioselectivity Isoform Selectivity

(R)-1,3-Dibenzylpiperazine (CAS 169458-69-9) is a chiral N, C-disubstituted piperazine derivative bearing benzyl groups at both the N1 and the C3 positions with defined (R) absolute configuration. This scaffold serves as a versatile enantiopure building block in medicinal chemistry and is not an end-product drug substance.

Molecular Formula C18H22N2
Molecular Weight 266.388
CAS No. 169458-69-9
Cat. No. B599393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,3-dibenzylpiperazine
CAS169458-69-9
Molecular FormulaC18H22N2
Molecular Weight266.388
Structural Identifiers
SMILESC1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1
InChIKeyAJNDRRBUHVZNKU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,3-Dibenzylpiperazine (CAS 169458-69-9) – Baseline Identity and Procurement-Relevant Profile


(R)-1,3-Dibenzylpiperazine (CAS 169458-69-9) is a chiral N, C-disubstituted piperazine derivative bearing benzyl groups at both the N1 and the C3 positions with defined (R) absolute configuration . This scaffold serves as a versatile enantiopure building block in medicinal chemistry and is not an end-product drug substance. Its primary documented application is as a key synthetic intermediate for constructing sulfonamide-based inhibitors of human carbonic anhydrase (hCA) isoforms, where the 3(S or R)-benzylpiperazine core critically governs isoform selectivity and inhibitory potency [1]. Commercially, the compound is typically supplied with certified enantiomeric excess (e.g., ≥98% ee) and analytical documentation (NMR, HPLC, GC) to support GLP/GMP-aligned research and development workflows .

Why Generic (R)-1,3-Dibenzylpiperazine Cannot Be Freely Substituted Without Quantitative Risk


Substituting (R)-1,3-dibenzylpiperazine with its racemate, its (S)-enantiomer, or a regioisomeric 2-benzylpiperazine is not functionally neutral. The 2019 Chiaramonte study explicitly demonstrates that the absolute configuration at the 3-position profoundly alters hCA isoform selectivity: the (R)-enantiomer of the derived sulfonamide 9a conferred 165-fold selectivity for hCA IV over hCA I, whereas the (S)-enantiomer showed only a modest 3-fold preference for hCA II over hCA I [1]. Shifting the benzyl substituent from the 3-position to the 2-position on the piperazine ring likewise collapsed potency and selectivity [1]. Therefore, procurement of the wrong enantiomer or a regioisomeric analog directly invalidates SAR-dependent inhibitor programs, wasting synthesis effort and confounding biological interpretation. The quantitative differentiation presented below defines the boundary conditions for scientifically rigorous selection.

Quantitative Differentiation Evidence for (R)-1,3-Dibenzylpiperazine (CAS 169458-69-9) Versus Closest Analogs


Enantiomer-Dependent hCA IV Isoform Selectivity Ratio: (R)-9a vs (S)-9a

The sulfonamide derivative (R)-9a, synthesized from (R)-1,3-dibenzylpiperazine, is 165-fold more potent against hCA IV than against hCA I, whereas the S-enantiomer (S)-9a shows only a 3-fold preference for hCA II over hCA I, representing a complete reversal of isoform selectivity driven solely by the configuration of the chiral center [1].

Carbonic Anhydrase Inhibition Enantioselectivity Isoform Selectivity

Regioisomeric Impact: (R)-3-Benzylpiperazine vs 2-Benzylpiperazine on hCA Inhibition

Moving the benzyl substituent from the 3-position of the piperazine ring to the 2-position sharply reduced both potency and isoform selectivity. The 2019 study states that 'shifting the position of the benzyl group on the piperazine ring, from C3 to C2, significantly reduced potency and selectivity' [1]. (S)-10a (2-benzylpiperazine-based) showed improved activity against hCA IX compared to the 3-benzyl series, indicating that regioisomer selection fundamentally shifts the SAR landscape [1].

Structure-Activity Relationship Regioisomerism Carbonic Anhydrase

hCA IX Counter-Screening: (R)-9a Shows 182-Fold Lower hCA IX Activity Relative to hCA IV

(R)-9a is 182-fold more potent against hCA IV than against the tumor-associated isoform hCA IX, as reported in Table 1 of the 2019 Bioorganic Chemistry paper [1]. This pronounced selectivity window suggests that the (R)-3-benzylpiperazine scaffold is well-suited for programs where hCA IX inhibition is not desired (e.g., non-oncology indications), reducing potential off-target liability concerns.

Isoform Selectivity Tumor-Associated Carbonic Anhydrase Off-Target Liability

X-Ray Crystallographic Validation: (R)-Configuration Confirmed in hCA II Co-Crystal Complex

The (R)-configuration of the piperazine-derived ligand was unambiguously confirmed by X-ray co-crystallography with human carbonic anhydrase II [1][2]. The electron density maps in PDB entry 6RHJ (and related entries) unequivocally assign the chiral center as (R), providing structural proof that the enantiomeric identity of the purchased building block translates directly into the final ligand's binding mode [2].

Structural Biology X-ray Crystallography Ligand Binding Mode

Procurement-Driven Application Scenarios for (R)-1,3-Dibenzylpiperazine (CAS 169458-69-9)


Development of hCA IV-Selective Inhibitors for Glaucoma Therapy

The 165-fold selectivity of (R)-9a for hCA IV over hCA I, and 182-fold selectivity over hCA IX [1], makes the parent (R)-1,3-dibenzylpiperazine an ideal chiral starting material for synthesizing novel sulfonamide-based hCA IV inhibitors. Such inhibitors are of therapeutic interest for reducing intraocular pressure in glaucoma without engaging ubiquitous cytosolic isoforms (hCA I/II) or the tumor-associated isoform hCA IX, thereby minimizing systemic side effects [1].

Enantioselective SAR Exploration of Piperazine-Based Carbonic Anhydrase Inhibitors

Because the (R) and (S) enantiomers of the 3-benzylpiperazine scaffold produce diametrically opposite isoform selectivity profiles—(R) yields hCA IV selectivity, while (S) favors hCA II [1]—procurement of the pure (R)-enantiomer is mandatory for any medicinal chemistry campaign that aims to systematically probe the enantioselective SAR of hCA inhibitors. Using a racemic mixture would obscure the true structure-activity relationship and could lead to incorrect candidate selection [1].

Structure-Based Drug Design Leveraging X-Ray Co-Crystal Data

The availability of high-resolution X-ray co-crystal structures of hCA II in complex with ligands derived from the (R)-3-benzylpiperazine scaffold (e.g., PDB 6RHJ [2]) enables computational chemists and structural biologists to perform docking, molecular dynamics, and free-energy perturbation calculations with confidence in the absolute stereochemistry of the core. This scenario directly supports rational, structure-guided optimization programs requiring enantiopure building blocks [2].

Synthesis of Regioisomerically Defined Piperazine Libraries for Isoform Profiling

The marked loss of potency and selectivity upon shifting the benzyl group from the 3-position to the 2-position of the piperazine ring [1] underscores the value of (R)-1,3-dibenzylpiperazine as a regioisomerically pure starting material for constructing focused compound libraries. Such libraries, designed to probe hCA isoform selectivity landscapes, depend critically on starting from a building block with unambiguous substitution geometry, as any regioisomeric contamination would corrupt the SAR dataset [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,3-dibenzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.